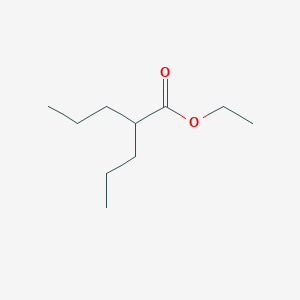

Ethyl 2-propylpentanoate

Descripción general

Descripción

Ethyl 2-propylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from the reaction between a carboxylic acid and an alcohol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-propylpentanoate can be synthesized through the esterification of 2-propylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpentanoic acid+ethanolacid catalystethyl 2-propylpentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2-propylpentanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: 2-propylpentanoic acid and ethanol.

Reduction: 2-propylpentanol.

Transesterification: Various esters depending on the alcohol used

Aplicaciones Científicas De Investigación

Ethyl 2-propylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.

Medicine: Investigated for its potential therapeutic properties, particularly in the context of its parent compound, 2-propylpentanoic acid, which is known for its anticonvulsant properties.

Industry: Widely used in the fragrance and flavor industry due to its pleasant odor

Mecanismo De Acción

Ethyl 2-propylpentanoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. While all these compounds share the ester functional group, they differ in their alkyl chain lengths and branching, which influence their physical properties and applications. This compound is unique due to its specific structure, which imparts a distinct fruity odor and makes it particularly valuable in the fragrance industry .

Comparación Con Compuestos Similares

- Ethyl acetate

- Ethyl butanoate

- Ethyl hexanoate

- Methyl butyrate

Actividad Biológica

Ethyl 2-propylpentanoate, a compound belonging to the category of esters, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 2-propylpentanoic acid and ethanol. Its chemical formula is , and it exhibits a characteristic fruity odor, making it useful in flavoring and fragrance applications.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For instance, a study demonstrated that certain sulfurated derivatives of cinnamic acids, including this compound, exhibited significant antiproliferative effects on various tumor cell lines. The compound showed an IC50 value in the micromolar range, indicating its capacity to inhibit cell growth effectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| Control | - | - |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Modulation of Signaling Pathways : this compound affects various signaling pathways related to cell survival and proliferation, including the NF-κB and JNK pathways .

Case Study 1: Anticancer Potential

In a controlled laboratory setting, researchers evaluated the effects of this compound on human cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability after 48 hours, with a calculated IC50 value of approximately 15 µM for the HCT-116 colorectal cancer cell line. This indicates a robust anticancer activity that warrants further investigation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound derivatives in models of neurodegeneration. The results suggested that these compounds could enhance neuronal survival and promote neurogenesis, potentially through the upregulation of brain-derived neurotrophic factor (BDNF) .

Propiedades

IUPAC Name |

ethyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWUBHEBLFWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168818 | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17022-31-0 | |

| Record name | Valproic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.